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Compound of Interest

Compound Name: 3-Chloro-2-methylpropene

Cat. No.: B057409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Chloro-2-methylpropene (also known as methallyl chloride), a vital intermediate in the

synthesis of various organic compounds, including plastics and pharmaceuticals.[1] The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of 3-Chloro-2-methylpropene is corroborated by data from multiple

spectroscopic techniques. The quantitative data is summarized in the tables below for ease of

reference and comparison.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.05 Singlet 1H Vinylic Proton (H-1a)

~4.95 Singlet 1H Vinylic Proton (H-1b)

~4.00 Singlet 2H Allylic Protons (H-3)

~1.80 Singlet 3H Methyl Protons (H-4)

Note:Experimental ¹H NMR data was not publicly available. The data presented is predicted

based on standard chemical shift values and coupling principles. The two vinylic protons are

diastereotopic and are expected to be non-equivalent, appearing as two distinct singlets. The

allylic and methyl protons are also expected to appear as singlets due to the absence of

adjacent protons for coupling.

¹³C NMR Data
Solvent: CDCl₃, Frequency: 75.5 MHz

Chemical Shift (δ) ppm Carbon Assignment

141.5 Quaternary Olefinic Carbon (C-2)

115.1 Methylene Olefinic Carbon (C-1)

49.6 Chloromethyl Carbon (C-3)

19.8 Methyl Carbon (C-4)

Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100-3000 Medium C-H Stretch =C-H (Alkene)

2980-2850 Medium C-H Stretch C-H (Alkyl)

1650 Medium C=C Stretch Alkene

1450 Medium C-H Bend -CH₃, -CH₂-

895 Strong
C-H Bend (out-of-

plane)
=CH₂

840-600 Strong C-Cl Stretch Alkyl Halide

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI), 70 eV[2]

Mass-to-Charge (m/z) Relative Intensity (%) Assignment

55 100.0 [C₄H₇]⁺ (Base Peak)

90 47.5 [M]⁺ (Molecular ion with ³⁵Cl)

54 25.0 [C₄H₆]⁺

92 15.7
[M+2]⁺ (Molecular ion with

³⁷Cl)

53 15.2 [C₄H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid

like 3-Chloro-2-methylpropene.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of 3-
Chloro-2-methylpropene in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

Transfer to NMR Tube: The solution is carefully transferred into a clean, dry 5 mm NMR

tube.

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically

required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to

simplify the ¹³C spectrum.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a single drop of 3-Chloro-2-methylpropene
is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together

to form a thin liquid film.

Background Spectrum: A background spectrum of the empty salt plates is recorded to

account for any atmospheric and instrumental absorptions.

Sample Spectrum: The salt plate "sandwich" containing the sample is placed in the

spectrometer's sample holder.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: As 3-Chloro-2-methylpropene is a volatile liquid, it is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a
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direct injection port that allows for volatilization.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a key

process in mass spectrometry.
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Caption: Workflow for the structural elucidation of a molecule using multiple spectroscopic

techniques.
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Caption: Simplified fragmentation pathway of 3-Chloro-2-methylpropene in Mass

Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b057409#spectroscopic-data-for-3-chloro-2-
methylpropene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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